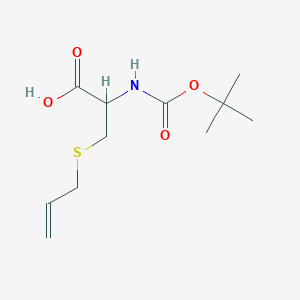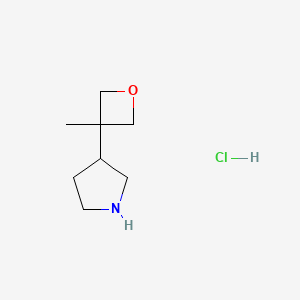
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxetane, a four-membered oxygen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride typically involves the reaction of 3-methyloxetan-3-ylmethanol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or oxetane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine or oxetane compounds.
Applications De Recherche Scientifique
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methyloxetan-3-yl)methylpyrrolidine
- 3-(3-Methyloxetan-3-yl)ethylpyrrolidine
- 3-(3-Methyloxetan-3-yl)propylpyrrolidine
Uniqueness
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolidine and oxetane moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
3-(3-methyloxetan-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(5-10-6-8)7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
XZQOSBHODRCVHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


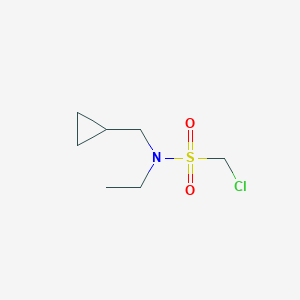
amine](/img/structure/B13482294.png)


![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
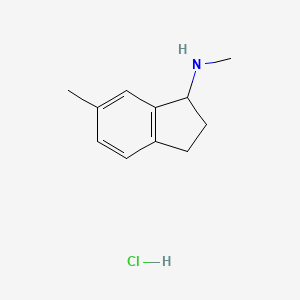
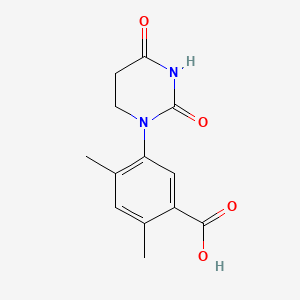



![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)


